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amine

Cat. No.: B1289214 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Benzyltetrahydro-2H-pyran-4-amine, a secondary amine featuring a benzyl group attached

to a tetrahydropyran ring, is a versatile and valuable building block in modern medicinal

chemistry and organic synthesis. Its structural motifs are prevalent in a variety of biologically

active molecules, making it a key intermediate in the development of novel therapeutics. This

technical guide provides a comprehensive overview of its chemical and physical properties, a

detailed synthesis protocol, and its significant applications in drug discovery, with a focus on its

role as a precursor to targeted cancer therapies.

Core Properties and Data
N-Benzyltetrahydro-2H-pyran-4-amine is identified by the CAS Number 443344-23-8.[1] A

summary of its key quantitative properties is presented in the table below for easy reference.
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Property Value Reference(s)

CAS Number 443344-23-8 [1]

Molecular Formula C₁₂H₁₇NO [1]

Molecular Weight 191.27 g/mol [1]

Appearance Clear oil [1]

Purity ≥ 95% (NMR) [1]

Storage Conditions 0-8 °C [1]

Synthesis and Experimental Protocols
The primary and most efficient method for the synthesis of N-Benzyltetrahydro-2H-pyran-4-
amine is through the reductive amination of tetrahydro-4H-pyran-4-one with benzylamine. This

two-step, one-pot reaction involves the formation of an imine intermediate, which is

subsequently reduced to the desired secondary amine.

Experimental Protocol: Reductive Amination
This protocol provides a general yet detailed methodology for the synthesis of N-
Benzyltetrahydro-2H-pyran-4-amine.

Materials:

Tetrahydro-4H-pyran-4-one

Benzylamine

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

Dichloromethane (DCM) or Methanol (MeOH)

Acetic acid (if using NaBH₄)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexanes and Ethyl acetate for chromatography

Procedure:

Imine Formation: In a round-bottom flask, dissolve tetrahydro-4H-pyran-4-one (1.0

equivalent) and benzylamine (1.0-1.2 equivalents) in a suitable solvent such as

dichloromethane or methanol. The mixture is stirred at room temperature for 1-2 hours to

facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer

Chromatography (TLC).

Reduction:

Using Sodium triacetoxyborohydride: To the stirred solution from step 1, add sodium

triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. The reaction

mixture is then stirred for 12-24 hours.

Using Sodium borohydride: Cool the reaction mixture from step 1 to 0 °C in an ice bath.

Add a catalytic amount of acetic acid. Slowly add sodium borohydride (1.5 equivalents) in

portions, maintaining the temperature below 10 °C. After the addition is complete, allow

the reaction to warm to room temperature and stir for 10-12 hours.

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate

solution until gas evolution ceases. Separate the organic layer. Wash the organic layer

sequentially with water and brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate,

filter, and concentrate under reduced pressure. The crude product can be purified by flash

column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford

the pure N-Benzyltetrahydro-2H-pyran-4-amine as a clear oil.
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Caption: Reductive Amination Synthesis Workflow.

Applications in Drug Development
N-Benzyltetrahydro-2H-pyran-4-amine serves as a crucial intermediate in the synthesis of

various pharmaceutical compounds.[1] Its structural features are often incorporated into

molecules designed to interact with specific biological targets.

Role as a Precursor to c-Src/Abl Kinase Inhibitors
A significant application of N-Benzyltetrahydro-2H-pyran-4-amine is in the synthesis of dual-

specific c-Src/Abl kinase inhibitors. These kinases are critical regulators of cellular signaling

pathways, and their aberrant activity is implicated in the progression of various cancers.

One notable example is the synthesis of Saracatinib (AZD0530), a potent, orally available

inhibitor of c-Src and Abl kinases that has undergone clinical evaluation.[2] The tetrahydro-2H-

pyran-4-yloxy moiety, derived from a related tetrahydropyran amine precursor, is a key

structural feature of Saracatinib.

The general synthetic strategy involves the coupling of a substituted quinazoline core with a

side chain derived from a tetrahydropyran amine derivative. The presence of the

tetrahydropyran ring can enhance the pharmacokinetic properties of the final drug molecule,

such as solubility and metabolic stability.
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Caption: Synthetic Utility in Kinase Inhibitor Development.

Signaling Pathway Involvement
The ultimate therapeutic effect of drugs derived from N-Benzyltetrahydro-2H-pyran-4-amine,

such as Saracatinib, is achieved through the modulation of specific intracellular signaling

pathways. The c-Src and Abl tyrosine kinases are key nodes in pathways that regulate cell

proliferation, survival, migration, and invasion.[3] Inhibition of these kinases disrupts these

oncogenic signaling cascades.
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Caption: c-Src/Abl Signaling Pathway and Inhibition.

Conclusion
N-Benzyltetrahydro-2H-pyran-4-amine is a compound of significant interest to the scientific

and drug development communities. Its straightforward synthesis and the versatile reactivity of

its functional groups make it an ideal scaffold for the construction of complex and biologically

active molecules. Its role as a key intermediate in the synthesis of targeted therapies like

Saracatinib highlights its importance in the ongoing effort to develop more effective treatments

for cancer and other diseases driven by aberrant kinase activity. This guide serves as a

foundational resource for researchers looking to leverage the properties and synthetic potential

of this valuable chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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